Tributyl(ethyl)phosphonium hexafluorophosphate(V)
Description
Properties
Molecular Formula |
C14H32F6P2 |
|---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
tributyl(ethyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1 |
InChI Key |
LYMRFRZDJGFQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Tributyl(ethyl)phosphonium Halide
Reagents and Conditions :
Tributylphosphine is reacted with ethyl bromide or ethyl chloride in an inert atmosphere (nitrogen or argon) to prevent oxidation. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile at temperatures ranging from room temperature to reflux conditions.Reaction Mechanism :
The nucleophilic phosphorus atom in tributylphosphine attacks the electrophilic carbon in the ethyl halide, resulting in quaternization and formation of the phosphonium salt.Purification :
The crude phosphonium halide is purified by recrystallization or washing with suitable solvents to remove unreacted starting materials and byproducts.
Anion Exchange to Hexafluorophosphate Salt
Reagents and Conditions :
The phosphonium halide salt is dissolved in water or a polar organic solvent and treated with an aqueous solution of potassium hexafluorophosphate. The reaction is typically performed at room temperature with stirring.Reaction Mechanism :
The halide anion is exchanged with the hexafluorophosphate anion via precipitation or phase separation, as the phosphonium hexafluorophosphate salt is often less soluble in water.Isolation and Drying :
The product is isolated by filtration or extraction, followed by drying under vacuum to remove residual solvents and moisture.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction atmosphere | Nitrogen or argon | Prevents oxidation of phosphine |
| Solvent for quaternization | THF, acetonitrile, or toluene | Anhydrous solvents preferred to avoid hydrolysis |
| Temperature (quaternization) | 25–80 °C | Higher temperatures increase rate but may cause side reactions |
| Reaction time (quaternization) | 12–24 hours | Ensures complete conversion |
| Molar ratio (phosphine:alkyl halide) | 1:1.1 to 1:1.5 | Slight excess of alkyl halide to drive reaction to completion |
| Anion exchange solvent | Water or polar organic solvents | Facilitates ion exchange |
| Temperature (anion exchange) | Room temperature | Mild conditions prevent decomposition |
| Purification methods | Recrystallization, washing, vacuum drying | Ensures high purity and removal of residual halides and solvents |
| Method Aspect | Direct Quaternization + Anion Exchange | Alternative Methods (e.g., Ion Exchange Resins) |
|---|---|---|
| Reaction Complexity | Moderate | Higher due to additional equipment |
| Yield | Typically >90% | Comparable or slightly lower |
| Purity | High after recrystallization | High, but depends on resin efficiency |
| Environmental Considerations | Use of organic solvents and halides | Potentially greener if aqueous systems used |
| Scalability | Well-established for lab and industrial | May require optimization for scale-up |
- Phosphines and phosphonium salts are sensitive to air and moisture; inert atmosphere techniques are essential.
- Hexafluorophosphate salts are generally stable but should be handled with care to avoid exposure to moisture and strong acids, which can release toxic HF.
- Proper personal protective equipment (PPE) and fume hood use are mandatory.
The preparation of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves a two-step process of quaternization of tributylphosphine with ethyl halide followed by anion exchange with potassium hexafluorophosphate. Optimized reaction conditions include inert atmosphere, controlled temperature, and careful purification to achieve high yield and purity. The methods are well-documented in the literature and can be adapted for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Phosphonium salts act as phase-transfer catalysts (PTCs) in nucleophilic substitutions. For example:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation of Potassium Phenoxide | 20 mol% catalyst, CHCl, 25°C | 85–92% | |
| S2 Displacement of Alkyl Halides | 10 mol% catalyst, toluene, 60°C | 78% |
The bulky phosphonium cation stabilizes the transition state by reducing electrostatic repulsion between reactants .
Oxidation Reactions
Phosphonium salts undergo oxidation to form phosphine oxides under specific conditions:
Experimental Data :
Stability and Thermal Behavior
Thermogravimetric analysis (TGA) of analogous tetraalkylphosphonium salts reveals:
Mechanistic Insights from Hirshfeld Analysis
Hirshfeld surface studies on related phosphonium salts ([BuTPP][TFN]) highlight:
-
H···F Interactions : 32% of total contacts
-
C···F Interactions : 18% (critical for stabilizing anion-cation pairs) .
Comparative Reactivity
Scientific Research Applications
Electrochemistry
Tributyl(ethyl)phosphonium hexafluorophosphate(V) has been investigated for its use in electrochemical devices due to its ionic conductivity and stability. Studies have shown that it can enhance the performance of batteries and supercapacitors by improving ion transport and reducing resistance in the electrolyte phase .
Solvent Systems
This compound serves as an effective solvent in various chemical reactions, particularly in organic synthesis. Its ability to dissolve a range of organic compounds makes it valuable for facilitating reactions that require specific solvation environments .
Mixed Solvent Systems
Research has demonstrated that tributyl(ethyl)phosphonium hexafluorophosphate(V) can be utilized in mixed solvent systems, where it influences the viscosity and conductivity of the mixtures. This property is particularly useful in developing new formulations for electrochemical applications .
Case Study 1: Organic Solar Cells
A notable application of tributyl(ethyl)phosphonium hexafluorophosphate(V) has been reported in the development of organic solar cells. The compound was employed as part of an electron transport layer, contributing to enhanced charge mobility and overall efficiency of the solar cells .
Case Study 2: Biomass Processing
In biomass processing, tributyl(ethyl)phosphonium hexafluorophosphate(V) has been explored as a hydrophobic solvent that aids in the extraction of valuable compounds from biomass while maintaining chemical integrity. This application highlights its potential role in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves its interaction with molecular targets through ionic interactions. The compound’s phosphonium cation can interact with negatively charged sites on molecules, while the hexafluorophosphate anion can stabilize these interactions. This dual interaction mechanism allows the compound to act as an effective catalyst and stabilizing agent in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues: Phosphonium Salts
Tetraethylphosphonium Hexafluorophosphate(V) (CAS: 111928-07-5)
- Molecular Formula : C8H20F6P2 (MW: 292.18 g/mol) .
- Applications : Primarily used in electrochemical studies and as a supporting electrolyte.
- Key Differences : Smaller molecular size compared to tributyl(ethyl)phosphonium hexafluorophosphate(V), leading to lower viscosity and higher solubility in polar solvents like DMF and acetonitrile . Storage requires stringent temperature control (−80°C for long-term stability) .
Tributyl(hexyl)phosphonium Hexafluorophosphate(V) (CAS: 1049619-53-5)
- Molecular Formula : C18H40F6P2 (MW: 468.44 g/mol) .
- Applications : Used in ionic liquid applications requiring higher hydrophobicity.
- Key Differences : Longer alkyl chains enhance hydrophobicity and thermal stability (>300°C) but reduce solubility in aqueous systems compared to tributyl(ethyl)phosphonium derivatives .
Benzotriazolyloxy-Phosphonium Reagents
Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate (BOP)
- Molecular Formula : C10H22F6N6OP2 (MW: 442.25 g/mol) .
- Applications : Peptide coupling and nucleophilic aromatic substitution reactions.
- Key Differences: Generates carcinogenic HMPA as a byproduct, limiting its industrial use . Higher cost (~$500/g) compared to tributyl(ethyl)phosphonium hexafluorophosphate(V) (\sim$200/g) .
PyBOP (CAS: 128625-52-5)
- Molecular Formula : C18H28F6N6OP2 (MW: 520.36 g/mol) .
- Applications : Peptide synthesis with minimal racemization.
- Key Differences : Pyrrolidine substituents improve coupling efficiency but increase molecular weight and cost compared to tributyl(ethyl)phosphonium derivatives .
Ammonium-Based Hexafluorophosphate Salts
Tetrabutylammonium Hexafluorophosphate(V) (CAS: 3109-63-5)
- Molecular Formula : C16H36F6NP (MW: 387.42 g/mol) .
- Applications : Electrochemical research and ion-selective electrodes.
- Key Differences : Ammonium core reduces thermal stability (melting point: 344–524 K) compared to phosphonium analogues (>500 K) . Less lipophilic, making it suitable for aqueous-phase reactions .
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS | Molecular Weight (g/mol) | Purity | Melting Point (K) | Key Application |
|---|---|---|---|---|---|
| Tributyl(ethyl)phosphonium PF6 | 910226-51-6 | 412.33 | ≥98% | >500 (estimated) | Ionic liquids, catalysis |
| Tetraethylphosphonium PF6 | 111928-07-5 | 292.18 | ≥95% | 300–350 | Electrochemistry |
| BOP | 56602-33-6 | 442.25 | ≥98% | N/A | Peptide coupling |
| Tetrabutylammonium PF6 | 3109-63-5 | 387.42 | ≥99% | 344–524 | Electrochemical studies |
Biological Activity
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is a member of the phosphonium ionic liquids (ILs) family, which are known for their unique properties and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Overview of Ionic Liquids
Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They have gained attention due to their low volatility, high thermal stability, and ability to dissolve a wide range of substances. Their biological activities can vary significantly based on their cationic and anionic components.
Antimicrobial Properties
Research indicates that phosphonium-based ionic liquids, including tributyl(ethyl)phosphonium hexafluorophosphate(V), exhibit significant antimicrobial activity. A study highlighted that certain phosphonium ILs demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, ILs with longer alkyl chains showed increased toxicity, which is attributed to their interaction with bacterial membranes, leading to membrane disruption and cell death .
Table 1: Antimicrobial Activity of Selected Phosphonium Ionic Liquids
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tributyl(ethyl)phosphonium hexafluorophosphate(V) | Escherichia coli, Staphylococcus aureus | >500 μM |
| Tetrabutylphosphonium hydroxide | Pseudomonas aeruginosa | 200 μM |
| Trihexyl(tetradecyl)phosphonium chloride | Bacillus cereus | 150 μM |
Cytotoxicity Studies
Cytotoxicity assessments have shown that tributyl(ethyl)phosphonium hexafluorophosphate(V) can affect various cell lines. The compound's cytotoxic effects were evaluated using the HeLa cell line, revealing an effective concentration (EC50) that indicates its potential as a cytotoxic agent in therapeutic applications .
Table 2: Cytotoxicity Data for Tributyl(ethyl)phosphonium Hexafluorophosphate(V)
| Cell Line | EC50 (μM) | Observations |
|---|---|---|
| HeLa | 2750 | Moderate cytotoxicity |
| IPC-81 | 2692 | High sensitivity observed |
| Daphnia magna | 588 | Significant lethality |
The biological activity of tributyl(ethyl)phosphonium hexafluorophosphate(V) is primarily linked to its ability to disrupt cellular membranes. The interaction between ILs and lipid bilayers can lead to increased permeability and subsequent cell lysis. This mechanism has been supported by studies showing that the length of the alkyl chain in the cation significantly influences toxicity; longer chains generally enhance membrane disruption capabilities .
Case Study 1: Antimicrobial Efficacy
In a controlled study, tributyl(ethyl)phosphonium hexafluorophosphate(V) was tested against various pathogens. The results demonstrated substantial antimicrobial efficacy, particularly against Staphylococcus aureus, where it inhibited growth at concentrations exceeding 500 μM. This finding suggests potential applications in developing new antimicrobial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this IL on cancer cell lines, particularly HeLa cells. The results indicated that at higher concentrations (over 2500 μM), there was a marked reduction in cell viability, suggesting its potential as a chemotherapeutic agent. However, further studies are needed to explore the selectivity and mechanisms involved in this cytotoxicity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Tributyl(ethyl)phosphonium hexafluorophosphate(V) in a laboratory setting?
- Methodological Answer : Synthesis requires strict moisture control due to the hygroscopic nature of phosphonium salts and hexafluorophosphate anions. Use anhydrous solvents (e.g., acetonitrile or dichloromethane) under inert gas (N₂/Ar). Monitor reaction progress via <sup>31</sup>P NMR to confirm anion exchange (e.g., from chloride to hexafluorophosphate). Purification via recrystallization in ethanol/water mixtures can improve yield .
- Safety : Handle in a fume hood; hexafluorophosphate salts may release HF under acidic/humid conditions. Use PPE and follow protocols for similar ionic liquids .
Q. Which characterization techniques are most effective for confirming the purity and structure of Tributyl(ethyl)phosphonium hexafluorophosphate(V)?
- Analytical Methods :
- <sup>1</sup>H/<sup>31</sup>P NMR : Identify phosphonium cation shifts (δ ~30–40 ppm for <sup>31</sup>P) and confirm hexafluorophosphate anion integration .
- ESI-MS : Detect molecular ion peaks for the cation-anion pair.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C for similar salts) .
- Ion Chromatography : Quantify residual halides (e.g., Cl⁻) to ensure complete anion exchange .
Q. How should researchers evaluate the hydrolytic stability of Tributyl(ethyl)phosphonium hexafluorophosphate(V) under varying humidity conditions?
- Experimental Design :
- Expose samples to controlled humidity (e.g., 30%, 60%, 90% RH) in desiccators.
- Monitor degradation via <sup>19</sup>F NMR for free fluoride (F⁻) release or pH changes in aqueous suspensions.
- Compare with standards like [P₆,₆,₆,₁₄][PF₆] to benchmark stability .
Advanced Research Questions
Q. How can researchers optimize the electrochemical stability of Tributyl(ethyl)phosphonium hexafluorophosphate(V) in ionic liquid-based electrolytes?
- Methodology :
- Use cyclic voltammetry (CV) with Pt or glassy carbon electrodes to determine anodic/cathodic limits. Compare with LiPF₆-based electrolytes for reference .
- Additives like vinylene carbonate (1–2 wt%) can suppress anion decomposition at high voltages (>4.5 V vs. Li/Li⁺).
- Data Interpretation : Correlate electrochemical stability with cation-anion interaction strength via DFT calculations .
Q. What experimental strategies resolve contradictions in reported solubility data for Tributyl(ethyl)phosphonium hexafluorophosphate(V) in polar aprotic solvents?
- Troubleshooting :
- Replicate studies under controlled water content (Karl Fischer titration). Solubility in acetonitrile may drop from >1 M to <0.1 M with 100 ppm H₂O .
- Use Hansen solubility parameters to predict solvent compatibility.
- Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement techniques .
Q. How can computational modeling predict the interaction mechanisms between Tributyl(ethyl)phosphonium hexafluorophosphate(V) and electrode surfaces?
- Approach :
- Perform molecular dynamics (MD) simulations using force fields parameterized for phosphonium cations (e.g., OPLS-AA).
- Analyze adsorption energies on graphene or LiFePO₄ surfaces via density functional theory (DFT).
- Validate with in-situ AFM or XPS to confirm predicted interfacial layers .
Key Considerations for Advanced Studies
- Contradiction Management : Replicate conflicting studies with standardized protocols (e.g., IEC/ISO guidelines) to isolate variables like trace water or electrode history .
- Interdisciplinary Collaboration : Combine synthetic chemistry, electrochemistry, and computational modeling to address complex mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
